molecular formula C16H13N3O4 B1200208 Nitraquazone CAS No. 56739-21-0

Nitraquazone

Cat. No. B1200208
CAS RN: 56739-21-0
M. Wt: 311.29 g/mol
InChI Key: GNWCRBFQZDJFTI-UHFFFAOYSA-N
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Patent
US04016166

Procedure details

To a solution of 2.8 g of 1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione and 30 ml of dimethylformamide was added 0.5 g of approximately 55 % sodium hydride, and the solution was stirred for 30 minutes. To this was further added 4.7 g of ethyl iodide and stirring was further continued for 1.5 hours at room temperature. After the reaction was complete, the solvent was distilled off from the mixture under reduced pressure. To the residue obtained was added water to precipitate a crude product, which was then recrystallized from methanol to give 2.7 g of 1-(m-nitrophenyl)-3-ethylquinazoline-2,4 (1H, 3H)-dione as light brown prisms, melting at 193°-194° C.
Name
1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:20])[NH:12][C:11]2=[O:21])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].CN(C)C=O.[H-].[Na+].[CH2:29](I)[CH3:30]>O>[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:20])[N:12]([CH2:29][CH3:30])[C:11]2=[O:21])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was further continued for 1.5 hours at room temperature
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue obtained
CUSTOM
Type
CUSTOM
Details
to precipitate a crude product, which
CUSTOM
Type
CUSTOM
Details
was then recrystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(N(C(C2=CC=CC=C12)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.